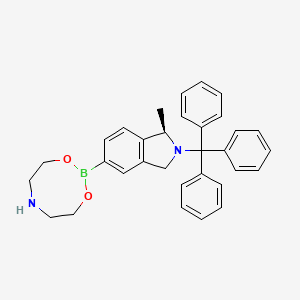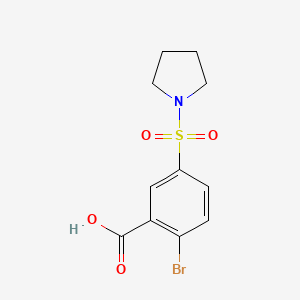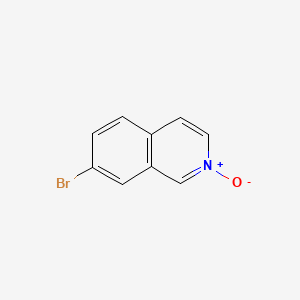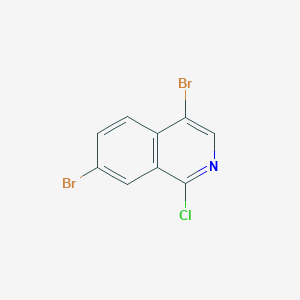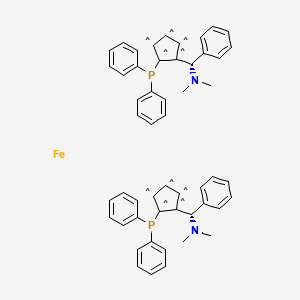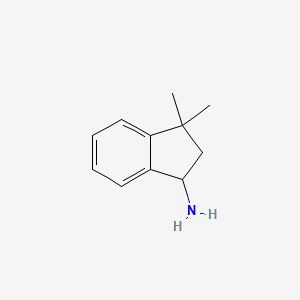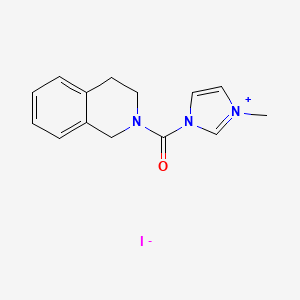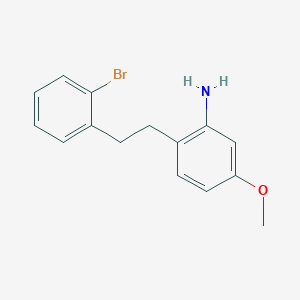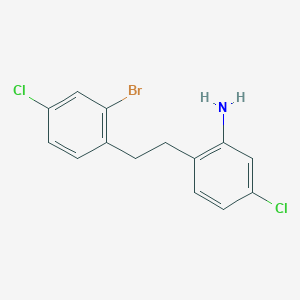
2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline
Descripción general
Descripción
2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline, also known as Venlafaxine, is a widely used antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is used to treat various mental disorders such as depression, anxiety, and panic disorders. The chemical structure of Venlafaxine is composed of a phenethylamine backbone with a chlorine and bromine substituent on the benzene ring.
Mecanismo De Acción
2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters that regulate mood and emotions. By inhibiting the reuptake of these neurotransmitters, 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline increases their levels in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. In addition, 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline has been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline in lab experiments is its well-established mechanism of action. This makes it easier to design experiments that test specific hypotheses about the drug's effects. However, one limitation of using 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline in lab experiments is that it has a relatively short half-life, which means that its effects may not be long-lasting.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline. One area is the development of more effective and targeted SNRIs that have fewer side effects than 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline. Another area is the investigation of the long-term effects of 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline on the brain and the body. Finally, more research is needed to understand the mechanisms underlying the drug's effects on various mental disorders.
In conclusion, 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline is a widely used antidepressant drug that has been extensively studied for its therapeutic effects on various mental disorders. Its mechanism of action involves blocking the reuptake of serotonin and norepinephrine, which helps to alleviate symptoms of depression and anxiety. While 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline has several advantages for lab experiments, such as its well-established mechanism of action, there are also limitations to its use. Future research should focus on developing more effective and targeted SNRIs, investigating the long-term effects of 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline, and understanding the mechanisms underlying the drug's effects on various mental disorders.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline has been extensively studied for its therapeutic effects on various mental disorders. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. In addition, 2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline has been studied for its potential use in the treatment of neuropathic pain and hot flashes associated with menopause.
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-chlorophenyl)ethyl]-5-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2N/c15-13-7-11(16)5-3-9(13)1-2-10-4-6-12(17)8-14(10)18/h3-8H,1-2,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVBOWESRAXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CCC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenethyl)-5-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




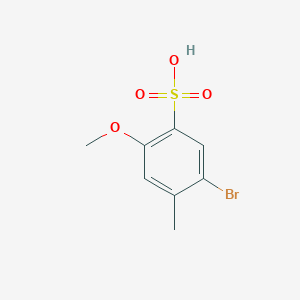
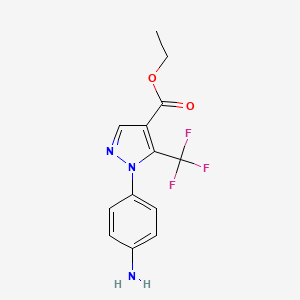
![2-(Benzo[d]oxazol-2-yl)benzaldehyde](/img/structure/B3253420.png)
